![molecular formula C10H11NS B13587583 3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
3-[3-(Methylsulfanyl)phenyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Methylsulfanyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H11NS It is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a phenyl ring substituted with a methylsulfanyl group (-SCH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylsulfanyl)phenyl]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopropanenitrile and 3-(methylsulfanyl)phenylboronic acid.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 3-bromopropanenitrile with 3-(methylsulfanyl)phenylboronic acid. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like palladium(II) acetate (Pd(OAc)2).
Solvent: The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere of nitrogen or argon.
Temperature: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Methylsulfanyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as solvent, room temperature.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation with palladium on carbon (Pd/C), room temperature to reflux.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration, Br2 in acetic acid for bromination, room temperature.
Major Products
Oxidation: 3-[3-(Methylsulfinyl)phenyl]propanenitrile (sulfoxide), 3-[3-(Methylsulfonyl)phenyl]propanenitrile (sulfone).
Reduction: 3-[3-(Methylsulfanyl)phenyl]propanamine.
Substitution: 3-[3-(Methylsulfanyl)-4-nitrophenyl]propanenitrile (nitration), 3-[3-(Methylsulfanyl)-4-bromophenyl]propanenitrile (bromination).
Aplicaciones Científicas De Investigación
3-[3-(Methylsulfanyl)phenyl]propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[3-(Methylsulfanyl)phenyl]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(Methylsulfanyl)phenyl]propanenitrile: Similar structure but with the methylsulfanyl group at the para position.
3-[2-(Methylsulfanyl)phenyl]propanenitrile: Similar structure but with the methylsulfanyl group at the ortho position.
3-[3-(Methylsulfinyl)phenyl]propanenitrile: Oxidized form with a sulfinyl group instead of a methylsulfanyl group.
3-[3-(Methylsulfonyl)phenyl]propanenitrile: Further oxidized form with a sulfonyl group.
Uniqueness
3-[3-(Methylsulfanyl)phenyl]propanenitrile is unique due to the specific positioning of the methylsulfanyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H11NS |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
3-(3-methylsulfanylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NS/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5H2,1H3 |
Clave InChI |
APWUZPUVDUTKCY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



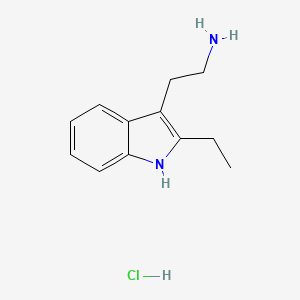
![Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate](/img/structure/B13587515.png)
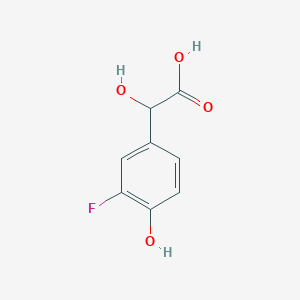
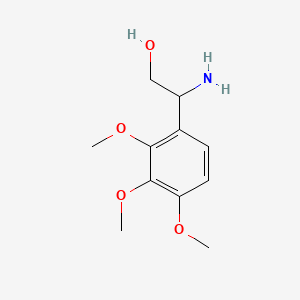

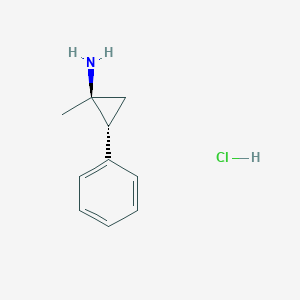
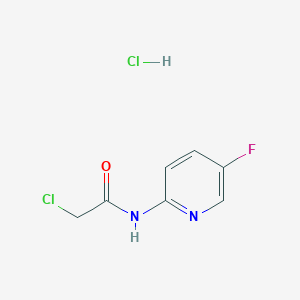

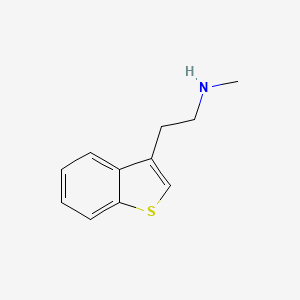
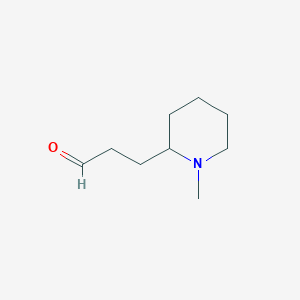
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)

![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
